

Application Note: Quantification of Butylphthalide in Rat Brain Tissue by LC-MS/MS

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Compound of Interest

Compound Name: Butylphthalide-d3

Cat. No.: B12418990

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of butylphthalide in rat brain tissue. The method utilizes a simple protein precipitation extraction procedure and employs **butylphthalide-d3** as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical evaluations of butylphthalide in neurological models.

Introduction

Butylphthalide (NBP) is a compound originally isolated from the seeds of *Apium graveolens* (celery) and has been approved for the treatment of ischemic stroke.^[1] Its neuroprotective effects are attributed to multiple mechanisms, including improving microcirculation, protecting mitochondrial function, and inhibiting apoptosis and inflammation.^{[1][2][3]} To facilitate preclinical research and development of NBP, a robust and reliable analytical method for its quantification in brain tissue is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application.^[4] The use of a deuterated internal standard,

butylphthalide-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response.[5][6]

Experimental

Materials and Reagents

- Butylphthalide (purity $\geq 98\%$)
- **Butylphthalide-d3** (purity $\geq 98\%$, as internal standard)[5]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Rat brain tissue

Sample Preparation

- Weigh approximately 100 mg of rat brain tissue.
- Add 400 μL of ice-cold 80% methanol in water.[4]
- Homogenize the tissue sample on ice using a probe sonicator or bead beater.
- Add 50 μL of internal standard working solution (**Butylphthalide-d3** in methanol).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase.[\[7\]](#)
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization for specific instrumentation.

Parameter	Condition
LC System	UHPLC system
Column	C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
MRM Transitions	Butylphthalide: 191.1 > 145.1; Butylphthalide-d3: 194.1 > 145.1
Collision Energy (CE)	Optimized for specific instrument, typically 10-20 eV
Source Temperature	500°C
IonSpray Voltage	5500 V

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation. Key parameters to be evaluated include:

- **Linearity:** A calibration curve should be prepared in blank brain homogenate over the expected concentration range. A linear regression with a weighting factor of $1/x^2$ is typically used.
- **Precision and Accuracy:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[8]
- **Recovery:** The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
- **Matrix Effect:** Assessed by comparing the analyte response in post-extraction spiked blank brain homogenate to that in a neat solution.
- **Stability:** The stability of butylphthalide in brain homogenate should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data Summary

The following tables present representative quantitative data for a validated LC-MS/MS method for butylphthalide, based on a similar method developed for human plasma.[6]

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r^2)
Butylphthalide	1 - 1000	$y = 0.0025x + 0.001$	> 0.995

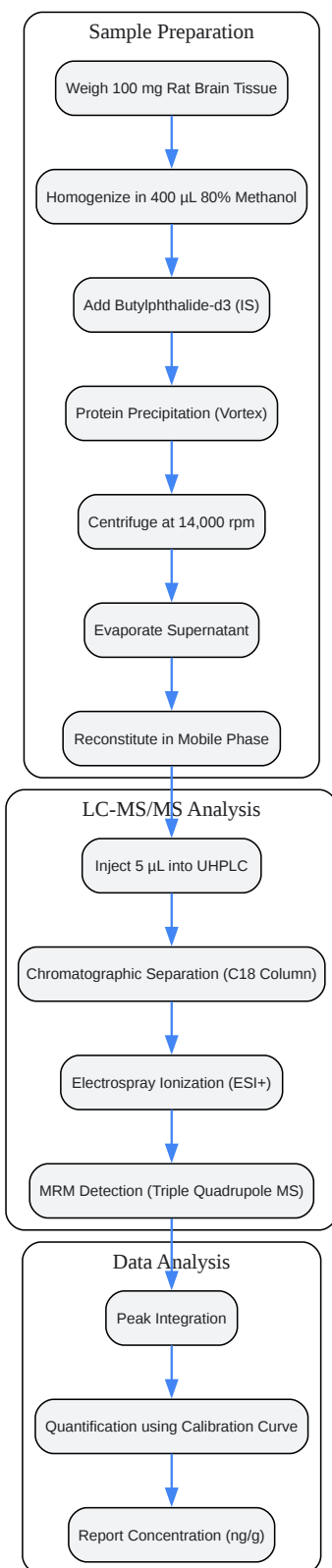
Table 2: Precision and Accuracy

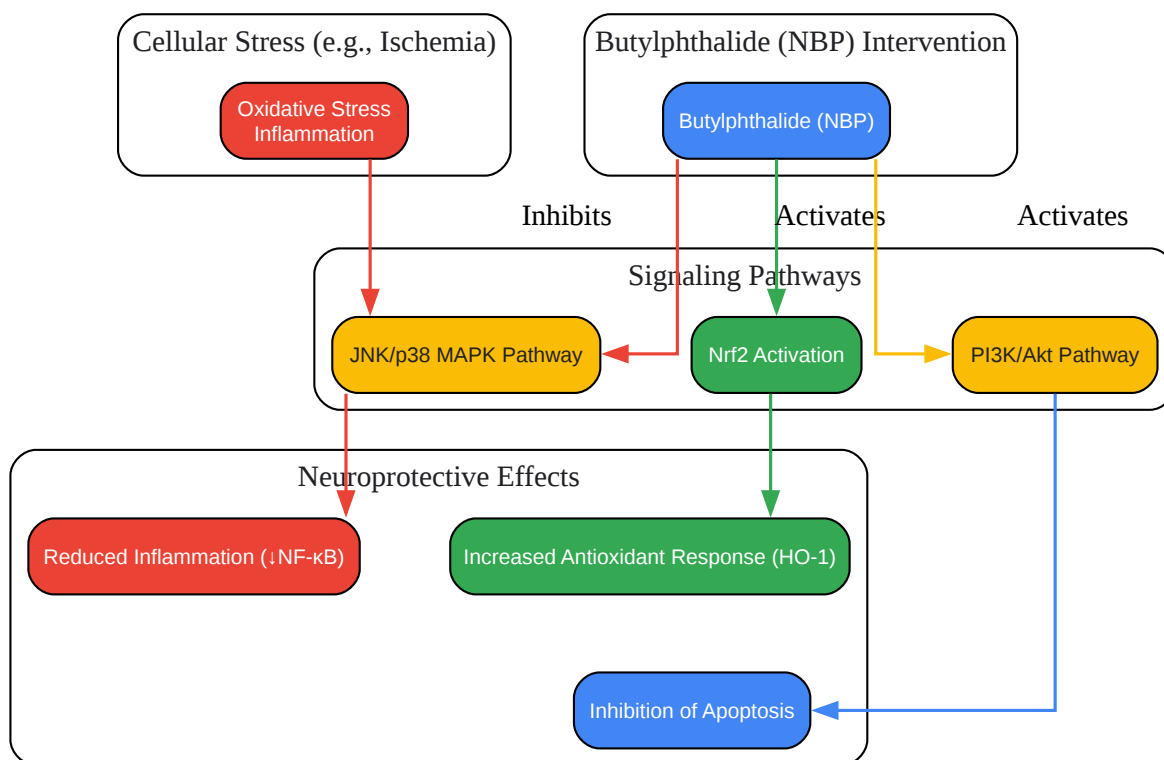
QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	< 15	85 - 115	< 15	85 - 115
Low	3	< 10	90 - 110	< 10	90 - 110
Medium	100	< 10	90 - 110	< 10	90 - 110
High	800	< 10	90 - 110	< 10	90 - 110

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Butylphthalide	> 85	< 15

Visualizations





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